![molecular formula C25H26N6O5 B2922595 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251702-67-6](/img/structure/B2922595.png)
5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including an amino group, a benzodioxin ring, an oxazole ring, and a triazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
- Formation of the benzodioxin ring through a cyclization reaction.
- Synthesis of the oxazole ring via a condensation reaction.
- Coupling of the benzodioxin and oxazole intermediates using a suitable linker.
- Introduction of the triazole ring through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
- Final functionalization to introduce the amino group and other substituents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
- Use of automated synthesis equipment.
- Optimization of reaction conditions such as temperature, pressure, and solvent.
- Implementation of purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring may be susceptible to oxidation under certain conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: Functional groups on the oxazole and triazole rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Probes: Used to study biological pathways and interactions.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Possible applications in treating diseases due to its unique structure.
Diagnostic Tools: Used in imaging and diagnostic assays.
Industry
Polymer Science: Incorporation into polymers to enhance their properties.
Electronics: Use in the development of electronic materials and devices.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide
- 5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl
Uniqueness
The uniqueness of the compound lies in its combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.
Biological Activity
5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1251615-94-7) is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
The molecular formula of the compound is C24H24N6O6 with a molecular weight of 492.5 g/mol. The structure includes a triazole ring and various functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H24N6O6 |
Molecular Weight | 492.5 g/mol |
CAS Number | 1251615-94-7 |
Anticancer Activity
Recent studies have demonstrated that compounds similar to 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. For example, triazole derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
In vitro experiments indicated that derivatives of triazole compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines. These findings suggest that this class of compounds may serve as potential leads for new anticancer therapies.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of the compound. Research indicates that similar triazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Mechanism of Action:
The anti-inflammatory activity is believed to be mediated through inhibition of NF-kB signaling pathways and reduction in the expression of COX enzymes.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide. Preliminary data suggest moderate solubility and favorable permeability characteristics which are essential for oral bioavailability .
Safety and Toxicology
Safety assessments are vital for any new pharmaceutical agent. Early toxicological evaluations indicate that this compound exhibits a tolerable safety profile in preclinical models. However, comprehensive toxicity studies are warranted to establish its safety for human use.
Properties
IUPAC Name |
5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O5/c1-14(2)35-18-7-4-16(5-8-18)25-28-19(15(3)36-25)13-31-23(26)22(29-30-31)24(32)27-17-6-9-20-21(12-17)34-11-10-33-20/h4-9,12,14H,10-11,13,26H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRDQVYFSUDAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C(=C(N=N3)C(=O)NC4=CC5=C(C=C4)OCCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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